molecular formula C34H57N3O10 B6348398 Aliskiren fumarate CAS No. 1196835-68-3

Aliskiren fumarate

Numéro de catalogue: B6348398
Numéro CAS: 1196835-68-3
Poids moléculaire: 667.8 g/mol
Clé InChI: RSFGNDXWVZPKJA-KVBHIGNWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aliskiren fumarate is a useful research compound. Its molecular formula is C34H57N3O10 and its molecular weight is 667.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 667.40439502 g/mol and the complexity rating of the compound is 836. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Propriétés

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23-,24-,25-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFGNDXWVZPKJA-KVBHIGNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173334-58-2
Record name Aliskiren hemifumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173334-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aliskiren fumarate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does aliskiren fumarate exert its antihypertensive effect?

A1: this compound acts by directly inhibiting renin, the rate-limiting enzyme of the renin-angiotensin-aldosterone system (RAAS) []. This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor. This ultimately leads to a decrease in blood pressure [].

Q2: What are the downstream consequences of this compound's inhibition of renin?

A2: By inhibiting renin, this compound lowers plasma renin activity (PRA) and reduces the levels of angiotensin I and angiotensin II []. This, in turn, leads to decreased aldosterone secretion, reduced vasoconstriction, and ultimately, a reduction in blood pressure [].

Q3: Is there any information available on the spectroscopic data of this compound within the provided research?

A3: The provided abstracts do not include specific spectroscopic data for this compound.

Q4: How is this compound eliminated from the body?

A5: this compound is primarily metabolized by the liver and excreted mainly in the feces, with minimal renal clearance []. This makes it a potentially favorable treatment option for patients with impaired renal function compared to other RAAS blockers.

Q5: What is the duration of this compound's antihypertensive effect?

A6: Studies using ambulatory blood pressure monitoring have demonstrated that this compound, administered once daily, provides a 24-hour blood pressure-lowering effect [].

Q6: Has this compound demonstrated efficacy in preclinical models of hypertension?

A7: Yes, this compound has shown significant antihypertensive effects in preclinical models, including a humanized model of hypertension. Research using a transgenic rat model expressing the human angiotensinogen gene [TGR(hAGT)L1623 rats] demonstrated a rapid and sustained decrease in blood pressure following this compound administration [].

Q7: What clinical trials have been conducted to evaluate the efficacy of this compound?

A8: this compound has been extensively studied in various clinical trials, including ALLAY (Aliskiren in Left-Ventricular Hypertrophy), ALOFT (Aliskiren Observation of Heart Failure Treatment), and AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes) []. These trials have explored its potential in treating hypertension, left ventricular hypertrophy, heart failure, and diabetic nephropathy [].

Q8: Are there known mechanisms of resistance to this compound?

A8: While the provided research does not delve into specific resistance mechanisms, it is crucial to acknowledge that the development of resistance to drugs, particularly those targeting complex physiological systems, is a possibility. Further research is necessary to fully elucidate potential resistance mechanisms associated with this compound.

Q9: What are the significant milestones in the development of this compound?

A9: this compound represents a breakthrough in antihypertensive therapy as the first orally active direct renin inhibitor. Its development was a culmination of extensive research efforts to identify novel targets within the RAAS cascade.

Q10: What are the potential future directions for research on this compound?

A13: Future research could investigate the long-term effects of this compound on cardiovascular and renal morbidity and mortality [, ]. Additionally, exploring its potential benefits in specific patient populations, such as those with resistant hypertension or specific comorbidities, could be beneficial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.